![molecular formula C10H6Br2N4 B6361775 3-[(Dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile CAS No. 1240568-38-0](/img/structure/B6361775.png)

3-[(Dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

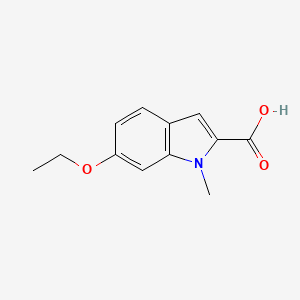

Description

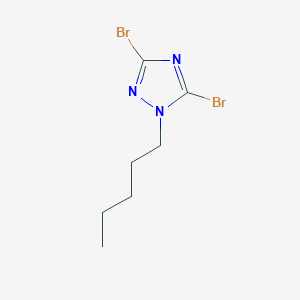

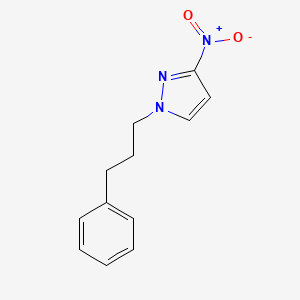

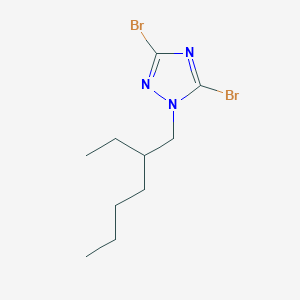

“3-[(Dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile” is a compound that belongs to the class of 1,2,4-triazole derivatives . These compounds are known for their broad biological activities, including antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “this compound”, often involves the reaction of azides with alkynes in a copper-catalyzed click reaction . The structures of these derivatives are usually confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The molecular structure of “this compound” and similar compounds is typically confirmed using various spectroscopic techniques, including proton nuclear magnetic resonance (1 H-NMR), carbon-13 nuclear magnetic resonance (13 C-NMR), correlated spectroscopy (1 H- 1 H-COSY), heteronuclear single quantum coherence (HSQC), and distortionless enhancement by polarization transfer (DEPT-135 and DEPT-90) NMR, ultraviolet (UV), and Fourier-transform infrared (FTIR) spectroscopies .Chemical Reactions Analysis

The chemical reactions involving “this compound” and similar compounds often involve the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” and similar compounds are often characterized by their thermal stability, density, and oxygen balance .Applications De Recherche Scientifique

Triazole Derivatives in Drug Development

Triazoles are noted for their broad spectrum of biological activities, which has led to the development of new drugs. These compounds have been explored for anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. The preparation and evaluation of triazole derivatives are crucial for discovering prototypes against emerging diseases, antibiotic-resistant bacteria, and neglected diseases that significantly impact vulnerable populations (Ferreira et al., 2013).

Heterocyclic Compounds and Triazine Scaffolds

Triazines, including triazole derivatives, exhibit a wide range of pharmacological activities, making them promising cores for future drug development. Their synthetic versatility allows for the exploration of new compounds with antibacterial, antifungal, anti-cancer, antiviral, and other significant activities (Verma et al., 2019).

Applications in Fine Organic Synthesis

Amino-1,2,4-triazoles serve as key raw materials in the fine organic synthesis industry, used in the production of agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Their versatility extends to the creation of analytical and flotation reagents, heat-resistant polymers, fluorescent products, and ionic liquids for applied sciences, biotechnology, energy, and chemistry (Nazarov et al., 2021).

Corrosion Inhibition

Tolyltriazole, a benzotriazole derivative, is used as an effective corrosion inhibitor for copper and brass, showcasing the practical applications of triazole compounds in protecting metal surfaces from corrosion (Walker, 1976).

Mécanisme D'action

Mode of Action

Compounds with a 1,2,4-triazole moiety have been known to accept and transfer acyl groups in synthetic reactions, making them useful catalysts for the synthesis of esters .

Biochemical Pathways

The biochemical pathways affected by “3-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile” are currently unknown

Result of Action

Some 1,2,4-triazole derivatives have demonstrated cytotoxic effects against certain cancer cell lines , suggesting potential antitumor activity.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of “3-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile” is currently unknown . Factors such as pH, temperature, and presence of other molecules could potentially affect the compound’s activity.

Orientations Futures

The future directions for “3-[(Dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile” and similar compounds often involve the discovery and development of more effective and potent anticancer agents . Additionally, computational studies are often done to predict the interaction of the synthesized compound with potential targets, and the drug-likeness of the compound is also investigated by predicting its pharmacokinetic properties .

Propriétés

IUPAC Name |

3-[(3,5-dibromo-1,2,4-triazol-1-yl)methyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Br2N4/c11-9-14-10(12)16(15-9)6-8-3-1-2-7(4-8)5-13/h1-4H,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIWGMNVIFUDZNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C#N)CN2C(=NC(=N2)Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Br2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine hydrochloride](/img/structure/B6361692.png)

amine hydrochloride](/img/structure/B6361697.png)

![Butyl({[4-(2-methylpropyl)phenyl]methyl})amine](/img/structure/B6361701.png)

![4-Bromo-2-{[(prop-2-en-1-yl)amino]methyl}phenol](/img/structure/B6361720.png)

![1-{[(2-Methylpropyl)amino]methyl}naphthalen-2-ol hydrochloride](/img/structure/B6361721.png)

![3,5-Dibromo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole](/img/structure/B6361741.png)

![3,5-Dibromo-1-[(3,4-difluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6361765.png)

![1-[2-(4-Fluorophenoxy)ethyl]-3-nitro-1H-pyrazole](/img/structure/B6361766.png)

![3,5-Dibromo-1-[(2-nitrophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6361782.png)

![1-[(2,4,5-Trifluorophenyl)methyl]piperazine](/img/structure/B6361783.png)